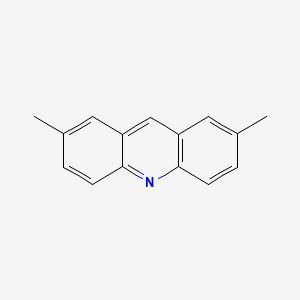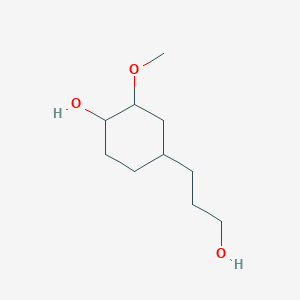
4-(3-Hydroxypropyl)-2-methoxycyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is an organic compound with a cyclohexane ring substituted with a hydroxypropyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an appropriate alkene precursor. The reaction typically proceeds as follows:
Hydroboration: The alkene is treated with borane (BH3) or a borane complex in an inert solvent such as tetrahydrofuran (THF). This step adds a boron atom to the less substituted carbon of the double bond.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
4-(3-Hydroxypropyl)-2-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2/NaOH
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: NaI in acetone, other nucleophiles
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
科学研究应用
4-(3-Hydroxypropyl)-2-methoxycyclohexanol has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxypropyl)phenol
- 4-(3-Hydroxypropyl)cyclohexanone
- 2-Methoxycyclohexanol
Uniqueness
4-(3-Hydroxypropyl)-2-methoxycyclohexanol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |
InChI 键 |
RRVBALAMNRWQRS-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(CCC1O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
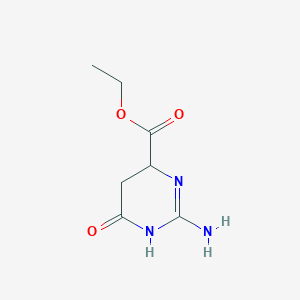
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
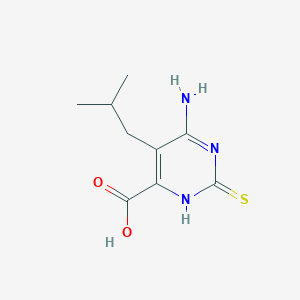

![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

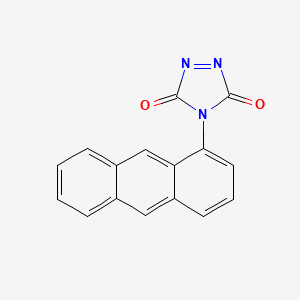
![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
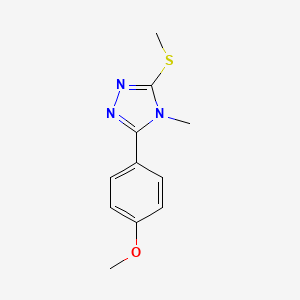
![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)

